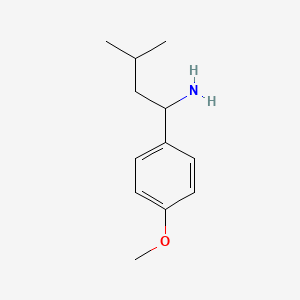
1-(4-Metoxifenil)-3-metilbutano-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-methylbutan-1-amine, also known as 4-Methyl-Ethcathinone (4-MEC), is a synthetic cathinone that belongs to the amphetamine class of compounds. It is a psychoactive stimulant that has gained popularity in the recreational drug market. However,
Mecanismo De Acción
The mechanism of action of 4-MEC involves the inhibition of dopamine and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system and can lead to feelings of euphoria, increased energy, and increased focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MEC include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which can result in feelings of euphoria, increased energy, and increased focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MEC in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for investigating the role of these neurotransmitters in the central nervous system. However, one limitation of using 4-MEC is its potential for abuse and addiction, which can make it difficult to control in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 4-MEC. One area of interest is the development of new drugs that target dopamine and norepinephrine reuptake inhibition with greater selectivity and fewer side effects. Another area of interest is the investigation of the long-term effects of 4-MEC use on the central nervous system and the potential for addiction and withdrawal. Additionally, further research is needed to investigate the potential therapeutic applications of 4-MEC in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)-3-methylbutan-1-amine, or 4-MEC, is a synthetic cathinone that has gained popularity in the recreational drug market. However, it also has scientific research applications, particularly in investigating the role of dopamine and norepinephrine reuptake inhibition in the central nervous system. While there are advantages to using 4-MEC in lab experiments, there are also limitations to its use due to its potential for abuse and addiction. Future research on 4-MEC should focus on developing new drugs with greater selectivity and investigating its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-MEC involves the reaction between 4-methoxyphenylacetone and 3-methylbutanone in the presence of a reducing agent such as aluminum amalgam. This process yields 4-MEC as a white crystalline powder with a melting point of 212-214°C.
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
1-(4-Metoxifenil)-3-metilbutano-1-amina es un andamiaje prometedor para el desarrollo de fármacos. Los investigadores exploran su potencial como compuesto líder para el diseño de nuevos productos farmacéuticos. Sus características estructurales, incluyendo el grupo metoxifenil y la sustitución α-metil, contribuyen a su bioactividad. Al modificar sus cadenas laterales o incorporándolo en moléculas más grandes, los científicos aspiran a crear nuevos fármacos con mayor eficacia y menos efectos secundarios .
Neurofarmacología
La columna vertebral de fenetilamina del compuesto sugiere interacciones con los receptores de neurotransmisores. Los investigadores investigan su afinidad por los receptores de serotonina (5-HT), los receptores de dopamina y otros objetivos en el sistema nervioso central. Comprender su perfil de unión puede guiar el diseño de fármacos para afecciones como la depresión, la ansiedad y las enfermedades neurodegenerativas .
Síntesis Orgánica
This compound sirve como bloque de construcción en la síntesis orgánica. Los químicos lo utilizan para construir moléculas más complejas. Por ejemplo, puede participar en reacciones de aminación reductora o someterse a una mayor funcionalización para crear derivados diversos. Su síntesis sencilla y estabilidad lo hacen valioso en la química sintética .
Agroquímicos
Los motivos estructurales del compuesto pueden contribuir a la actividad herbicida o pesticida. Los investigadores exploran su potencial como agente agroquímico para proteger los cultivos de plagas, malezas o enfermedades. Al optimizar su estructura, aspiran a desarrollar soluciones amigables con el medio ambiente para la agricultura .
Ciencia de Materiales
Las aminas funcionalizadas juegan un papel en la ciencia de materiales. Los científicos investigan el uso de this compound como ligando en la química de coordinación o como precursor para la síntesis de polímeros. Sus propiedades únicas pueden mejorar las propiedades del material, como la solubilidad, la estabilidad o el comportamiento óptico .
Química Analítica
Los investigadores emplean this compound como estándar de referencia o estándar interno en métodos analíticos. Su estructura bien definida permite una cuantificación precisa en diversas técnicas analíticas, como la cromatografía líquida de alta resolución (HPLC) o la espectrometría de masas de cromatografía de gases (GC-MS) .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDLXLCSWJABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
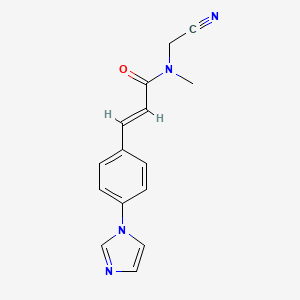
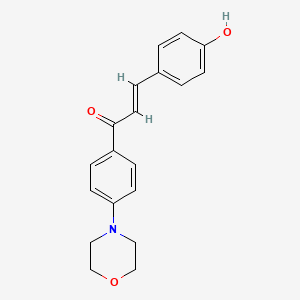
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
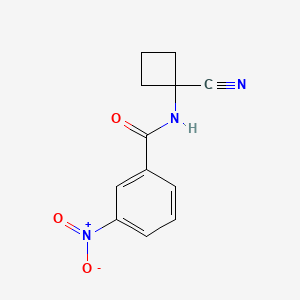
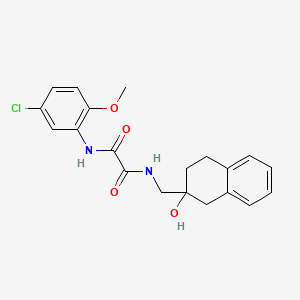
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)
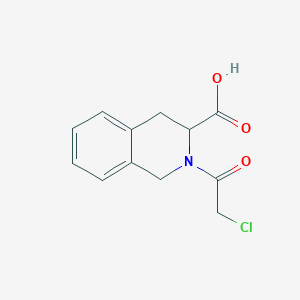
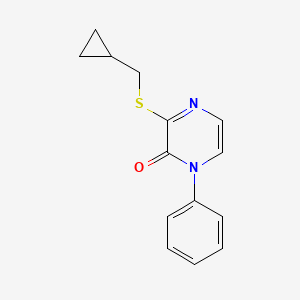

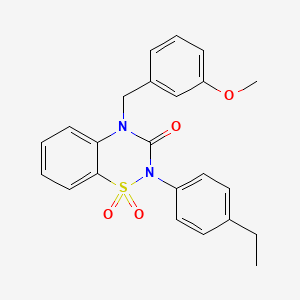
![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)

